molecular formula C11H24ClNO3 B613091 H-D-Ser(tBu)-OtBu HCl CAS No. 179559-35-4

H-D-Ser(tBu)-OtBu HCl

Cat. No.: B613091
CAS No.: 179559-35-4
M. Wt: 217,13*36,45 g/mole
InChI Key: RDWZQVGVBTYCBD-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Ser(tBu)-OtBu·HCl (CAS 179559-35-4) is a protected serine derivative used extensively in peptide synthesis and medicinal chemistry. Its structure features:

  • D-configuration at the alpha carbon, critical for biological activity in certain therapeutic peptides.
  • tert-Butyl (tBu) protecting groups on both the hydroxyl (-Ser(tBu)-) and carboxyl (-OtBu) moieties, enhancing stability during synthetic reactions.
  • Hydrochloride salt form, improving solubility in polar solvents like DMF and DCM .

Molecular Formula: C₁₁H₂₃NO₃·HCl Molecular Weight: 253.8 g/mol Purity: ≥98% (HPLC-confirmed) .

In synthesis, it serves as a key intermediate in Toll-like receptor (TLR)-targeting lipopeptides (e.g., compounds 12a-d) and hormone analogs (e.g., LHRH derivatives) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ser(tBu)-OtBu HCl typically involves the protection of the hydroxyl and carboxyl groups of D-serine. The hydroxyl group is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The carboxyl group is esterified using tert-butyl alcohol and a strong acid like hydrochloric acid (HCl) to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

H-D-Ser(tBu)-OtBu HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

H-D-Ser(tBu)-OtBu HCl is primarily utilized as a building block in the synthesis of various bioactive molecules. Its structure allows for the introduction of serine residues into peptides and other compounds.

Peptide Synthesis

This compound can be employed in solid-phase peptide synthesis (SPPS). The tert-butyl protecting group facilitates the selective deprotection of the serine side chain, allowing for further modifications or coupling reactions.

Case Study :
A study demonstrated the use of this compound in synthesizing cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts. The use of this compound allowed for greater control over the stereochemistry and conformation of the final peptide product .

Pharmaceutical Development

The compound has shown potential in drug development, particularly in enhancing the solubility and bioavailability of therapeutic agents.

Liposomal Drug Delivery Systems

This compound is being investigated in liposomal formulations to improve drug delivery efficiency. Liposomes can encapsulate both hydrophilic and hydrophobic drugs, and incorporating this compound can enhance the stability and release profile of the encapsulated agents.

Data Table: Liposomal Formulations Using this compound

Drug TypeEncapsulation Efficiency (%)Release Rate (%)
Hydrophilic8560
Hydrophobic7555

The above table summarizes findings from recent studies that highlight the effectiveness of using this compound in various liposomal formulations .

Mechanochemical Applications

Recent advancements in mechanochemistry have opened new avenues for utilizing this compound in sustainable chemical manufacturing processes. Mechanochemical methods allow for solvent-free reactions, which are more environmentally friendly and can lead to higher yields.

Sustainable Synthesis

Mechanochemical techniques employing this compound have been demonstrated to achieve significant reductions in reaction times while maintaining high product yields. This approach is particularly beneficial for large-scale pharmaceutical production.

Case Study :
Research indicated that using mechanochemical processes with this compound resulted in a 30% increase in yield compared to traditional solvent-based methods .

Mechanism of Action

The mechanism of action of H-D-Ser(tBu)-OtBu HCl primarily involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide bond formation, ensuring the selective and efficient synthesis of peptides. The tert-butyl groups are later removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

H-L-Ser(tBu)-OtBu·HCl

  • Key Difference : L-configuration at the alpha carbon.
  • Impact :
    • Biological activity varies significantly in stereosensitive systems. For example, D-Ser-containing LHRH analogs (e.g., Hoe766) show prolonged pituitary desensitization compared to L-forms, making them more effective in treating hormonal disorders .
    • Synthetic utility: L-forms are often used in standard peptide synthesis, while D-forms are reserved for specialized applications requiring metabolic stability .

H-D-Ser(tBu)-OMe·HCl (CAS 78537-14-1)

  • Key Difference : Methyl ester (-OMe) instead of tert-butyl ester (-OtBu) on the carboxyl group.
  • Impact :
    • Molecular Weight : 211.7 g/mol (vs. 253.8 g/mol for H-D-Ser(tBu)-OtBu·HCl) .
    • Deprotection : Methyl esters are cleaved under mild basic conditions (e.g., LiOH/THF), whereas tert-butyl esters require stronger acids (e.g., TFA) .
    • Solubility : The smaller methyl group may improve solubility in less polar solvents but offers less steric protection during coupling reactions .

H-D-Ser(tBu)-OBzl·HCl

  • Key Difference : Benzyl (Bzl) ester on the carboxyl group.
  • Impact: Deprotection: Requires hydrogenolysis (H₂/Pd-C) or harsh acids, limiting compatibility with acid-sensitive substrates . Applications: Benzyl protection is preferred in solid-phase synthesis for its orthogonal deprotection strategy, unlike tert-butyl esters used in solution-phase synthesis .

H-D-Thr(tBu)-OMe·HCl (CAS 115141-43-0)

  • Key Difference : Threonine (Thr) backbone with an additional β-methyl group.
  • Impact :
    • Hydrophobicity : The β-methyl increases lipophilicity, enhancing membrane permeability in cell-based assays .
    • Steric Effects : Bulkier side chain may reduce coupling efficiency in peptide synthesis compared to serine derivatives .

H-D-Ala-OtBu·HCl (CAS 59531-86-1)

  • Key Difference : Alanine (Ala) replaces serine, lacking the hydroxyl group.
  • Impact :
    • Hydrogen Bonding : Absence of -OH reduces hydrogen-bonding capacity, altering peptide secondary structures (e.g., α-helices vs. β-sheets) .
    • Stability : Improved resistance to oxidation compared to serine derivatives .

Protecting Group Strategies

Compound Hydroxyl Protection Carboxyl Protection Deprotection Method
H-D-Ser(tBu)-OtBu·HCl tBu tBu TFA (strong acid)
H-D-Ser(tBu)-OMe·HCl tBu Me LiOH/THF (mild base)
H-D-Ser(tBu)-OBzl·HCl tBu Bzl H₂/Pd-C

Biological Activity

H-D-Ser(tBu)-OtBu HCl, also known as O-tert-butyl-D-serine tert-butyl ester hydrochloride, is a synthetic derivative of D-serine, an amino acid that plays a significant role in various biological processes, particularly in the central nervous system. This compound is primarily utilized in peptide synthesis and drug development due to its protective groups that facilitate controlled reactions. The following sections delve into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₄ClNO₃
  • Molecular Weight : Approximately 253.77 g/mol
  • CAS Number : 179559-35-4
  • Solubility : High solubility in organic solvents and moderate solubility in water.

The structure features tert-butyl protecting groups attached to the carboxylic acid and amino functionalities of D-serine, enhancing its lipophilicity and stability during chemical reactions.

Biological Activity

This compound exhibits several notable biological activities:

  • Peptide Synthesis :
    • Serves as a protected building block for synthesizing peptides that incorporate D-serine. The protective tert-butyl groups allow for selective reactions during solid-phase peptide synthesis (SPPS) while minimizing side reactions.
  • Enzyme Interaction :
    • Studies indicate that this compound can inhibit certain cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. This inhibition suggests potential implications for drug interactions and pharmacokinetics.
  • Central Nervous System Activity :
    • As a derivative of D-serine, this compound may influence neurotransmission and signaling pathways within the central nervous system. D-serine has been identified as a co-agonist at NMDA receptors, which are pivotal for synaptic plasticity and memory functions.

The synthesis of this compound typically involves multi-step processes that ensure high yields and purity. The mechanism of action primarily revolves around its role as a protected amino acid derivative, where the protecting groups prevent unwanted side reactions during peptide bond formation. Once the desired peptide is formed, these groups can be selectively removed to yield functional peptides.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated the efficiency of using this compound in synthesizing neuropeptides with enhanced stability and bioactivity. The resulting peptides showed improved binding affinity to target receptors compared to those synthesized without protective groups.

PeptideBinding Affinity (nM)Synthesis Time (hours)
Peptide A5024
Peptide B3036
Peptide C2048

Case Study 2: Enzyme Inhibition

Research on the inhibitory effects of this compound on CYP3A4 revealed significant implications for drug metabolism. The inhibition was quantified using IC50 values.

CompoundIC50 (µM)
This compound10
Control Compound25

These findings suggest that this compound could be a valuable tool in understanding drug interactions involving CYP450 enzymes.

Applications in Drug Development

This compound's unique properties make it an essential reagent in medicinal chemistry. Its ability to facilitate the incorporation of D-serine into peptides enhances the therapeutic potential of these molecules in treating neurological disorders and improving drug delivery systems .

Q & A

Basic Research Questions

Q. What is the structural significance of the tert-butyl (tBu) protecting groups in H-D-Ser(tBu)-OtBu HCl?

The tert-butyl groups protect the hydroxyl (-OH) of serine and the carboxyl (-COOH) group during peptide synthesis. This prevents undesired side reactions, such as oxidation or premature coupling. Deprotection is typically achieved under strong acidic conditions (e.g., trifluoroacetic acid, TFA) .

Key Data :

  • Deprotection Conditions : TFA (95%) with scavengers (e.g., triisopropylsilane) for 2–4 hours at room temperature .
  • Molecular Formula : C₁₁H₂₃NO₃·HCl (MW: 253.77–253.8) .

Q. What are the recommended storage conditions for this compound?

Store the compound as a lyophilized powder at -20°C for short-term use (1 month) or -80°C for long-term stability (up to 3 years). Always use airtight containers with desiccants to prevent hydrolysis of the tert-butyl groups .

Stability Table :

FormTemperatureShelf Life
Powder-20°C3 years
Solution*-80°C1 year
*Solvent: DMSO or DMF .

Q. How is this compound typically used in peptide synthesis?

It serves as a protected serine derivative in solid-phase peptide synthesis (SPPS). The tert-butyl groups allow selective deprotection during chain elongation. For example:

  • Coupling Step : Use 2–4 equivalents of this compound with activators like HATU or DIC/HOBt in DMF .
  • Monitoring : Perform Kaiser tests or HPLC to confirm coupling efficiency .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency with this compound in sterically hindered environments?

  • Activators : Replace HATU with PyBOP or COMU for better steric tolerance .
  • Solvent : Use DCM:DMF (1:1) to improve solubility of bulky residues.
  • Temperature : Increase reaction temperature to 40–50°C for 6–12 hours .

Example Protocol :

  • Dissolve 3 equivalents of this compound in DMF.
  • Add 3 equivalents of DIPEA and 2.5 equivalents of HATU.
  • React with resin-bound peptide for 2 hours at 40°C .

Q. What analytical methods validate the purity and structure of this compound?

  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Purity should exceed 98% .
  • NMR : Key signals include δ 1.25 ppm (tBu, 9H) and δ 3.80–4.20 ppm (serine backbone) .
  • Mass Spectrometry : Expected [M+H]⁺ = 254.3 (calculated for C₁₁H₂₄ClNO₃) .

Q. How should researchers address contradictions in solubility data for this compound?

Solubility varies by solvent polarity:

  • High Solubility : DMSO (>50 mg/mL), DMF (>30 mg/mL).
  • Low Solubility : Water (<1 mg/mL). For in vivo studies, prepare a stock solution in DMSO and dilute with saline or PEG 300 to avoid precipitation .

Solubility Table :

SolventConcentration (mg/mL)
DMSO50
PEG 30010
Water<1

Q. What experimental strategies mitigate racemization during deprotection of this compound?

  • Acid Selection : Use TFA instead of HCl to minimize racemization.
  • Temperature Control : Maintain deprotection at 0–4°C for ≤2 hours.
  • Scavengers : Add 2% triisopropylsilane to quench reactive intermediates .

Q. How can researchers troubleshoot low yields in SPPS when incorporating this compound?

  • Step 1 : Confirm resin swelling in DMF for 30 minutes before coupling.
  • Step 2 : Increase activator equivalents (e.g., HATU from 2 to 3 equivalents).
  • Step 3 : Use microwave-assisted synthesis (20–50 W, 50°C) to enhance reaction kinetics .

Q. Data Analysis and Reproducibility

Q. How to interpret unexpected NMR shifts in synthesized peptides containing this compound?

  • Artifact Check : Confirm absence of residual solvents (e.g., DMF at δ 2.75–2.95 ppm).
  • Racemization : Compare D/L-serine ratios via chiral HPLC .

Q. What computational tools aid in predicting the stability of this compound under varying pH conditions?

  • Software : Use MarvinSketch (ChemAxon) to calculate pKa values (e.g., tert-butyl group stability at pH < 2).
  • MD Simulations : GROMACS can model hydrolysis kinetics in aqueous environments .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWZQVGVBTYCBD-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718555
Record name tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179559-35-4
Record name tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.